molecular formula C23H34O4 B570220 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) CAS No. 70410-76-3

17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal)

Cat. No.: B570220
CAS No.: 70410-76-3
M. Wt: 374.521
InChI Key: YQMWPAPMNLYRJI-ZFBQMQJZSA-N
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Description

17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) is a synthetic derivative of 17-hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in the development and validation of analytical methods, quality control applications, and commercial production of progesterone . It is identified by the CAS number 70410-76-3 .

Preparation Methods

The synthesis of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves the reaction of 17-hydroxyprogesterone with ethylene glycol under acidic conditions to form the cyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and reducing agents like LiAlH4. Major products formed from these reactions include various derivatives of 17-hydroxyprogesterone, depending on the specific reaction conditions.

Scientific Research Applications

17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves its conversion back to 17-hydroxyprogesterone under physiological conditions. This conversion allows it to participate in the biosynthesis of cortisol and other steroid hormones. The molecular targets include enzymes such as 21-hydroxylase and 11β-hydroxylase, which are involved in the steroidogenesis pathway .

Properties

CAS No.

70410-76-3

Molecular Formula

C23H34O4

Molecular Weight

374.521

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O4/c1-20-9-6-16(24)14-15(20)4-5-17-18(20)7-10-21(2)19(17)8-11-23(21,25)22(3)26-12-13-27-22/h14,17-19,25H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,23-/m1/s1

InChI Key

YQMWPAPMNLYRJI-ZFBQMQJZSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5(OCCO5)C)O)C

Synonyms

17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(Ethylene Acetal);  17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)

Origin of Product

United States

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